![molecular formula C18H20N2O2 B7492899 [2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7492899.png)
[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone, also known as MDPV, is a synthetic cathinone that has been classified as a designer drug. It is a potent stimulant that has gained popularity among drug users due to its euphoric effects. However,
Mechanism of Action
[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone is a potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. By inhibiting DAT, [2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and the resulting euphoric effects.
Biochemical and Physiological Effects:
[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone has been shown to have a range of biochemical and physiological effects. In addition to its effects on dopamine signaling, [2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone has also been shown to increase the release of norepinephrine and serotonin. It has also been shown to increase heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone has several advantages as a research tool. Its potency and selectivity for DAT make it a valuable tool for studying dopamine signaling. However, its high abuse potential and potential for toxicity limit its usefulness in certain experiments.
Future Directions
There are several areas of future research that could be explored with [2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone. One potential area of research is the development of new drugs that target DAT with greater selectivity and potency. Another area of research is the development of new treatments for drug addiction that target the dopamine system. Additionally, further research is needed to better understand the long-term effects of [2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone on the brain and body.
Synthesis Methods
[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone is synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with pyrrolidine and 3,6-dimethyl-2-pyridinecarboxaldehyde. The resulting product is then purified through recrystallization to obtain [2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone in its pure form.
Scientific Research Applications
[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone has been the subject of numerous scientific studies due to its potential as a research tool. One of the primary areas of research has been its mechanism of action.
properties
IUPAC Name |
[2-(4-methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-5-6-15(12-19-13)18(21)20-11-3-4-17(20)14-7-9-16(22-2)10-8-14/h5-10,12,17H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRIQIUEWASSJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

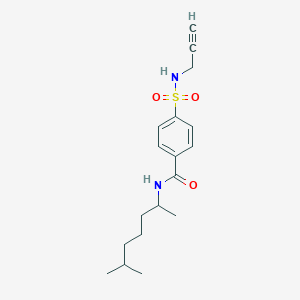
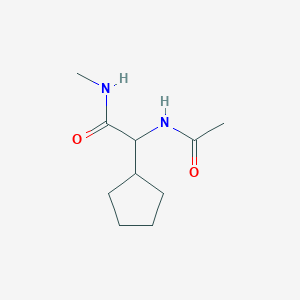
![N-[3-(dimethylcarbamoyl)phenyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7492826.png)
![4-(1,3-Benzothiazol-2-yl)-18-ethyl-3-imino-4,5,10,18-tetrazatetracyclo[8.8.0.02,6.012,17]octadeca-1,5,12,14,16-pentaen-11-one](/img/structure/B7492833.png)


![4-Methyl-2-[[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl]-1,2,4-triazole-3-thione](/img/structure/B7492852.png)
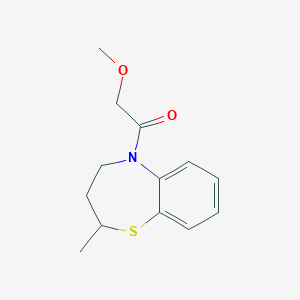
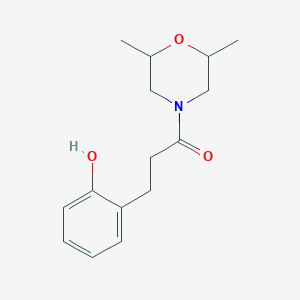
![1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7492877.png)
![4-(2-cyanoethylsulfamoyl)-N-[(3,4-dimethylphenyl)-phenylmethyl]benzamide](/img/structure/B7492879.png)
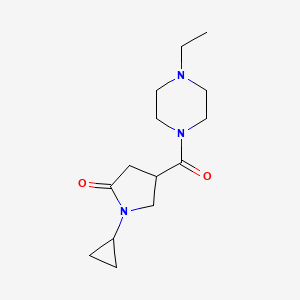
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7492894.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492907.png)